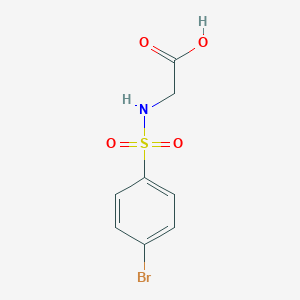

2-(4-Bromophenylsulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromophenylsulfonamido)acetic acid is an organic compound with the molecular formula C₈H₈BrNO₄S It is characterized by the presence of a bromophenyl group attached to a sulfonamido acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenylsulfonamido)acetic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to moderate heating (25-50°C)

Solvent: Aqueous or organic solvents such as dichloromethane

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenylsulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Phenyl derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

2-(4-Bromophenylsulfonamido)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenylsulfonamido)acetic acid

- 2-(4-Methylphenylsulfonamido)acetic acid

- 2-(4-Fluorophenylsulfonamido)acetic acid

Comparison

Compared to its analogs, 2-(4-Bromophenylsulfonamido)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties

Activité Biologique

2-(4-Bromophenylsulfonamido)acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for its ability to inhibit certain enzymes and exhibit antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C9H9BrN2O4S

- Molecular Weight : Approximately 305.15 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group interacts with the active sites of enzymes, thereby blocking their function. Notably, this compound has been shown to inhibit Aldose Reductase , an enzyme involved in glucose metabolism, which is significant in managing diabetes and associated complications.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits Aldose Reductase, affecting glucose metabolism and polyol pathway. |

| Binding Interactions | Forms stable complexes with metal ions, enhancing binding affinity to targets. |

| Antimicrobial Activity | Disrupts bacterial cell walls and inhibits essential cellular processes. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. This property makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits pathways involved in inflammation, including the p38 mitogen-activated protein kinase pathway, which is crucial in mediating inflammatory responses.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Aldose Reductase Inhibition :

- A study demonstrated that this compound effectively reduced the activity of Aldose Reductase in diabetic models, suggesting its potential for managing diabetic complications.

- Antimicrobial Efficacy Assessment :

-

Anti-inflammatory Research :

- Research published in a pharmacological journal highlighted the compound's ability to reduce inflammation markers in animal models, supporting its use as a therapeutic agent for inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as absorption rate, distribution in tissues, metabolic stability, and excretion rates. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and safety profile.

Propriétés

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAHRASKKXWZMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353244 |

Source

|

| Record name | N-(4-Bromobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-73-7 |

Source

|

| Record name | N-(4-Bromobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.